molecular formula C13H24N2O2 B041957 Cropropamide CAS No. 633-47-6

Cropropamide

Cat. No.: B041957
CAS No.: 633-47-6
M. Wt: 240.34 g/mol
InChI Key: CYZWCBZIBJLKCV-UHFFFAOYSA-N
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Description

Cropropamide is an organic compound with the molecular formula C₁₃H₂₄N₂O₂. It is also known by its IUPAC name, 2-Butenamide, N-[1-[(dimethylamino)carbonyl]propyl]-N-propyl-. This compound is characterized by its unique structure, which includes a butenamide backbone with dimethylamino and propyl substituents .

Scientific Research Applications

Cropropamide has several applications in scientific research:

Safety and Hazards

The safety data sheet for Cropropamide indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cropropamide can be synthesized through a multi-step process involving the reaction of crotonic acid with propylamine to form the corresponding amide. This intermediate is then reacted with dimethylamine and a suitable coupling agent to introduce the dimethylamino group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is usually purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Cropropamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of cropropamide involves its interaction with specific molecular targets. In the case of its use as a component of prethcamide, this compound increases locomotor activity by modulating neurotransmitter levels in the brain. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of dopamine and serotonin receptors .

Properties

IUPAC Name

2-[but-2-enoyl(propyl)amino]-N,N-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-6-9-12(16)15(10-7-2)11(8-3)13(17)14(4)5/h6,9,11H,7-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZWCBZIBJLKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(CC)C(=O)N(C)C)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862329
Record name N-[1-(Dimethylamino)-1-oxobutan-2-yl]-N-propylbut-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-47-6
Record name Cropropamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cropropamide
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Cropropamide
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Cropropamide
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Cropropamide
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Cropropamide
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Cropropamide

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